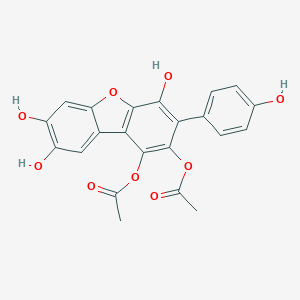

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

概要

説明

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a compound isolated from the edible mushroom Sarcodon leucopus. It is known for its antioxidant properties, which have been demonstrated in various assays, including the DPPH scavenging assay . The compound has shown potential in inhibiting malondialdehyde (MDA) and α-glucosidase, making it a subject of interest in scientific research .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

the isolation from natural sources such as Sarcodon leucopus remains a viable method for obtaining the compound .

化学反応の分析

Types of Reactions

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

Substitution: The hydroxyl groups can undergo substitution reactions, such as acetylation and methylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Acetylating agents: Acetic anhydride, acetyl chloride

Methylating agents: Methyl iodide (CH₃I), dimethyl sulfate (DMS)

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as acetylated and methylated forms of the compound .

科学的研究の応用

Biological Activities

The compound exhibits several significant biological properties:

Antioxidant Activity

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has demonstrated potent antioxidant effects. In DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, it showed an IC50 value of 28 µM, indicating its effectiveness in neutralizing free radicals . Additionally, it inhibits malondialdehyde (MDA) formation with an IC50 of 71 µM and α-glucosidase activity with an IC50 of 6.22 µM .

Anti-diabetic Potential

The ability to inhibit α-glucosidase suggests that this compound may be useful in managing diabetes by slowing carbohydrate digestion and absorption . This property is particularly valuable for developing dietary supplements or pharmaceuticals aimed at glycemic control.

Anti-inflammatory Effects

Research indicates that the compound may influence inflammatory pathways. Its potential role in modulating immune responses could lead to applications in treating inflammatory diseases .

Drug Development

Due to its diverse biological activities, this compound is being explored for use in drug formulations targeting oxidative stress-related conditions and metabolic disorders like diabetes.

Food Industry

The antioxidant properties make this compound a candidate for natural preservatives in food products. Its ability to inhibit oxidation could enhance the shelf life of various food items while providing health benefits.

Case Studies and Research Findings

作用機序

The mechanism of action of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran involves its ability to scavenge free radicals and inhibit oxidative processes. The compound targets reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . It also inhibits enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .

類似化合物との比較

Similar Compounds

Quercetin: A flavonoid with strong antioxidant properties, commonly found in fruits and vegetables.

Resveratrol: A polyphenolic compound found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.

Epigallocatechin gallate (EGCG): A major catechin in green tea, with potent antioxidant activity.

Uniqueness

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is unique due to its specific structure, which allows it to effectively inhibit both malondialdehyde and α-glucosidase. This dual activity is not commonly observed in other similar compounds, making it a valuable subject for further research .

生物活性

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (CAS No. 146905-24-0) is a dibenzofuran derivative isolated from the edible mushroom Sarcodon leucopus. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C22H16O9

- Molecular Weight : 424.36 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 596.7 ± 50.0 °C at 760 mmHg

- Flash Point : 314.7 ± 30.1 °C

Antioxidant Activity

This compound exhibits significant antioxidant activity. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, yielding an IC50 value of 28 μM , indicating its effectiveness in neutralizing free radicals. Additionally, it inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM .

Enzyme Inhibition

The compound has shown notable inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : It demonstrates a strong inhibitory effect on α-glucosidase with an IC50 of 6.22 μM , suggesting potential applications in managing postprandial blood glucose levels .

Study 1: Antioxidant and Enzyme Inhibition

In a study conducted by Ma et al., the biological activities of several compounds isolated from Sarcodon leucopus, including this compound, were evaluated. The findings highlighted that the compound not only scavenged free radicals effectively but also inhibited key enzymes involved in carbohydrate metabolism .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of dibenzofuran derivatives revealed that modifications to the hydroxyl groups significantly influenced their biological activities. The presence of multiple hydroxyl groups in the structure of this compound enhances its antioxidant capacity and enzyme inhibition potential compared to simpler analogs .

Comparative Biological Activity Table

特性

IUPAC Name |

[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCDGKMVAYETOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。